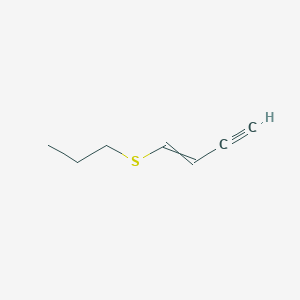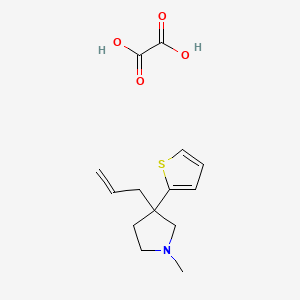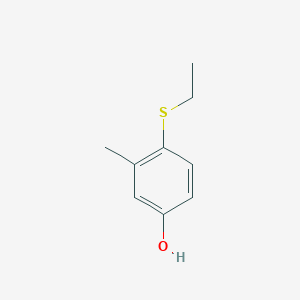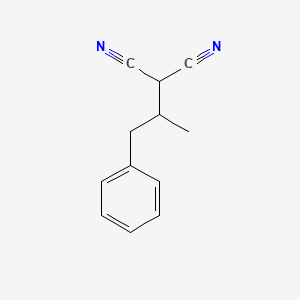![molecular formula C11H24N4O2 B14466114 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide CAS No. 69426-02-4](/img/structure/B14466114.png)
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and acetamide functionalities. Its versatility and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with acetic anhydride to form N,N-dimethylacetamide. This intermediate is then reacted with 3-aminopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog with similar functional groups but lacking the additional aminopropyl chain.
N,N-Dimethylformamide: Another related compound with a formamide group instead of the acetamide group.
N,N-Dimethylpropylamine: Contains a similar aminopropyl chain but lacks the acetamide functionality.
Uniqueness
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is unique due to its combination of multiple dimethylamino groups and the presence of both acetamide and aminopropyl functionalities. This structural complexity provides it with distinct reactivity and a broad range of applications compared to its simpler analogs.
Properties
CAS No. |
69426-02-4 |
|---|---|
Molecular Formula |
C11H24N4O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H24N4O2/c1-14(2)8-10(16)12-6-5-7-13-11(17)9-15(3)4/h5-9H2,1-4H3,(H,12,16)(H,13,17) |
InChI Key |
MVUZOIYDHHRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NCCCNC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


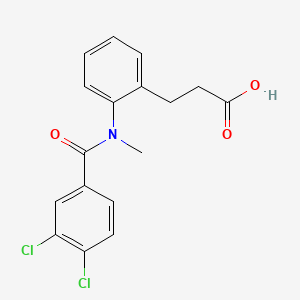
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)

![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

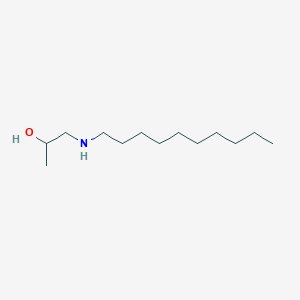
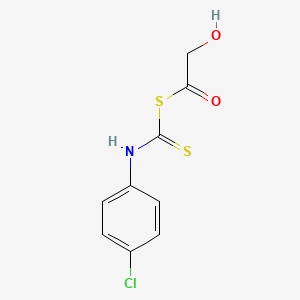
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
